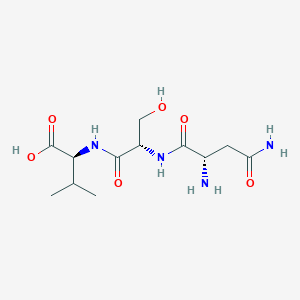
L-Valine, L-asparaginyl-L-seryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, L-asparaginyl-L-seryl- is a tripeptide composed of the amino acids L-valine, L-asparagine, and L-serine. Tripeptides like this one are often studied for their potential biological activities and roles in various biochemical processes. Each amino acid in the sequence contributes unique properties to the overall structure and function of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of L-Valine, L-asparaginyl-L-seryl- may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
L-Valine, L-asparaginyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the hydroxyl group of serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives.
科学的研究の応用
L-Valine, L-asparaginyl-L-seryl- has various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its role in protein synthesis and cellular functions.
Medicine: Explored for potential therapeutic effects, including its impact on metabolic pathways.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Valine, L-asparaginyl-L-seryl- involves its interaction with specific molecular targets and pathways. For example, L-valine is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels . This mechanism highlights the compound’s potential role in regulating glucose homeostasis.
類似化合物との比較
Similar Compounds
L-Valine, L-lysyl-L-asparaginyl-L-methionyl-L-seryl-L-histidyl-: Another peptide with a similar structure but additional amino acids.
L-Valine, L-asparaginyl-L-methionyl-: A tripeptide with methionine instead of serine.
Uniqueness
L-Valine, L-asparaginyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-serine, for example, may enhance its reactivity in certain chemical reactions compared to similar peptides.
特性
CAS番号 |
321874-83-3 |
|---|---|
分子式 |
C12H22N4O6 |
分子量 |
318.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N4O6/c1-5(2)9(12(21)22)16-11(20)7(4-17)15-10(19)6(13)3-8(14)18/h5-7,9,17H,3-4,13H2,1-2H3,(H2,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-,7-,9-/m0/s1 |
InChIキー |
NCXTYSVDWLAQGZ-ZKWXMUAHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
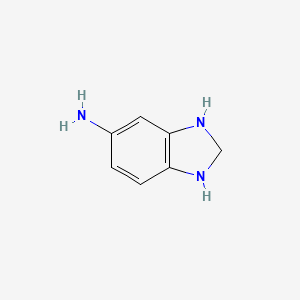
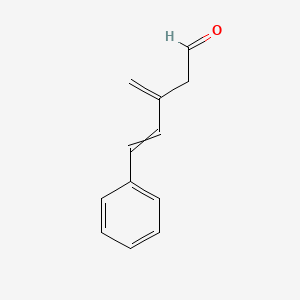
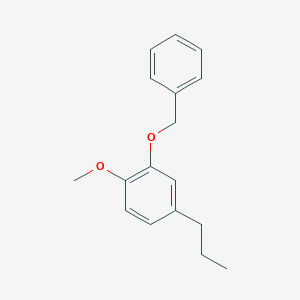
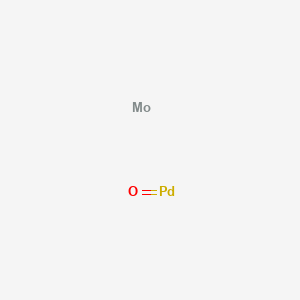



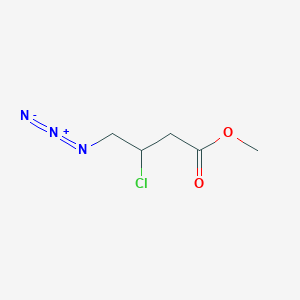


![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

